6,7-Dimethylflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-ジメチルフラボンは、フラボン構造の6位と7位に2つのメチル基が存在することを特徴とするフラボノイド化合物です。 フラボノイドは、植物界に広く分布するポリフェノール化合物のクラスであり、抗酸化、抗炎症、抗菌などの多様な生物活性で知られています .

準備方法

合成経路と反応条件: 6,7-ジメチルフラボンの合成は、通常、適切なカルコン前駆体の環化を伴います。一般的な方法の1つには、2-ヒドロキシアセトフェノンと3,4-ジメトキシベンズアルデヒドを出発物質として使用する方法があります。 反応は、カルコン中間体を生成するアルドール縮合を経て進行し、酸性条件下で環化して6,7-ジメチルフラボンを生成します .

工業生産方法: 6,7-ジメチルフラボンの工業生産には、同様の合成経路が使用される場合がありますが、大規模運転用に最適化されています。これには、製品品質と収率を安定させるために、連続フローリアクターと自動化システムを使用することが含まれます。 反応条件は、効率を最大化し、副生成物を最小限に抑えるように注意深く制御されます .

化学反応の分析

反応の種類: 6,7-ジメチルフラボンは、次を含むさまざまな化学反応を受けます。

酸化: 対応するキノンを生成するために酸化することができます。

還元: 還元反応は、ジヒドロフラボンを生成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はフラボンキノンを生成する可能性がありますが、還元はジヒドロフラボンを生成する可能性があります .

4. 科学研究への応用

化学: より複雑なフラボノイド誘導体の合成の前駆体として役立ちます。

生物学: 抗酸化特性により、酸化ストレスと細胞保護に関する研究の候補となっています。

医学: 研究では、抗炎症および抗癌活性の可能性を探求してきました。

科学的研究の応用

Chemistry: It serves as a precursor for the synthesis of more complex flavonoid derivatives.

Biology: Its antioxidant properties make it a candidate for studies on oxidative stress and cellular protection.

Medicine: Research has explored its potential anti-inflammatory and anticancer activities.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

6,7-ジメチルフラボンの生物学的効果は、主にさまざまな分子標的と経路を調節する能力に起因します。それは、フリーラジカルをスカベンジングし、酸化ストレスを阻害することによって、抗酸化剤として作用します。 さらに、炎症と細胞増殖に関与するシグナル伝達経路と相互作用することができ、それによって抗炎症および抗癌効果を発揮します .

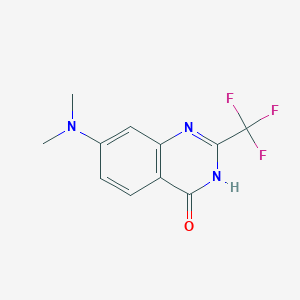

類似化合物との比較

6,7-ジメチルフラボンは、次のような他のメチル化フラボンと比較することができます。

- 5-ヒドロキシ-4',7-ジメトキシ-7-メチルフラボン (ノレウカリプチン)

- 4',5,7-トリヒドロキシ-6-メチルフラボン

- 5-ヒドロキシ-4',7-ジメトキシ-6,8-ジメチルフラボン (ユーカリプチン)

- 4',5-ジヒドロキシ-7-メトキシ-6,8-ジメチルフラボン (シデロキシリン)

これらの化合物は、類似の構造的特徴を共有していますが、メチル基とヒドロキシル基の位置と数が異なり、生物学的活性と化学反応性に影響を与えます .

特性

CAS番号 |

288400-99-7 |

|---|---|

分子式 |

C17H14O2 |

分子量 |

250.29 g/mol |

IUPAC名 |

6,7-dimethyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O2/c1-11-8-14-15(18)10-16(13-6-4-3-5-7-13)19-17(14)9-12(11)2/h3-10H,1-2H3 |

InChIキー |

DYJRKPVZYGBZNI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline](/img/structure/B11862163.png)

![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)

![[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11862203.png)

![2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine](/img/structure/B11862211.png)

![(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine](/img/structure/B11862229.png)